Home > Products > Screening Compounds P54381 > O-Demethyl apixaban
O-Demethyl apixaban - 503612-76-8

O-Demethyl apixaban

Catalog Number: EVT-344151
CAS Number: 503612-76-8
Molecular Formula: C24H23N5O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Demethyl apixaban (M2) is a key metabolite of apixaban, a potent and selective factor Xa inhibitor used in the treatment of thrombotic diseases [, ]. It is formed via O-demethylation of apixaban, primarily catalyzed by cytochrome P450 enzymes [, ]. This metabolite serves as a valuable tool in studying apixaban's metabolic pathways and exploring interspecies differences in drug metabolism.

Apixaban

  • Compound Description: Apixaban is a potent, reversible, and direct inhibitor of coagulation factor Xa. [, ] It is used for the treatment of arterial and venous thrombotic diseases. [] Apixaban is metabolized in the body, and one of its major metabolites is O-demethyl apixaban. [, , , ]
  • Relevance: Apixaban is the parent compound of O-demethyl apixaban. [, , , ] O-Demethyl apixaban is formed by O-demethylation of apixaban, a reaction catalyzed by cytochrome P450 enzymes. []

O-Demethyl apixaban sulfate

  • Compound Description: O-Demethyl apixaban sulfate (M1) is a major circulating metabolite of apixaban in humans. [, , , ] It is formed by the sulfation of O-demethyl apixaban, a reaction primarily catalyzed by sulfotransferase enzymes SULT1A1 and SULT1A2. [] While present in other species, it is found at lower concentrations relative to apixaban compared to in humans. []
  • Relevance: O-Demethyl apixaban sulfate is a phase II metabolite of O-demethyl apixaban, formed through a sulfation reaction. []

Quercetin

  • Compound Description: Quercetin is a flavonoid with a wide range of biological activities. In the context of apixaban metabolism, it acts as a highly selective inhibitor of sulfotransferase enzymes SULT1A1 and SULT1E1. []

2,6-Dichloro-4-nitrophenol

  • Compound Description: 2,6-Dichloro-4-nitrophenol is a chemical compound that also acts as an inhibitor of sulfotransferase SULT1A1. []
  • Relevance: 2,6-Dichloro-4-nitrophenol is not structurally related to O-Demethyl apixaban but is relevant to its metabolism as it inhibits the formation of O-demethyl apixaban sulfate by inhibiting SULT1A1. []

Estrone

  • Compound Description: Estrone is a steroid hormone and a competitive inhibitor for sulfotransferase SULT1E1. []
  • Relevance: Estrone is not structurally related to O-Demethyl apixaban, and its lack of effect on O-demethyl apixaban sulfate formation suggests that SULT1E1 is not a major enzyme involved in the sulfation of O-demethyl apixaban. []

O-Demethyl apixaban glucuronide (M14)

  • Compound Description: O-Demethyl apixaban glucuronide is a metabolite of apixaban. [] It is a prominent metabolite in rabbits, along with O-demethyl apixaban. []
  • Relevance: O-Demethyl apixaban glucuronide is another phase II metabolite of O-demethyl apixaban, formed through glucuronidation. []
Overview

O-Demethyl apixaban is a significant metabolite of apixaban, a direct oral anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Apixaban functions as a selective inhibitor of activated factor X (FXa), and its metabolism primarily occurs through O-demethylation, leading to the formation of O-Demethyl apixaban. This compound is synthesized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which catalyze the O-demethylation process, making it crucial for understanding the pharmacokinetics and dynamics of apixaban in clinical settings.

Source

O-Demethyl apixaban is derived from the metabolism of apixaban, which is commercially available under the brand name Eliquis. The compound's chemical identity is cataloged under the CAS number 503612-76-8. Its relevance in pharmacology stems from its role in the metabolic pathways that influence the efficacy and safety profile of apixaban .

Classification

O-Demethyl apixaban belongs to the class of small-molecule anticoagulants. It is categorized as a direct factor Xa inhibitor, which plays a critical role in the coagulation cascade by preventing thrombin generation and subsequent clot formation .

Synthesis Analysis

Methods

The synthesis of O-Demethyl apixaban involves a two-step process: O-demethylation followed by potential further modifications such as sulfation. The primary reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which facilitate the removal of a methoxy group from apixaban.

Technical Details

  • Reaction Conditions: The O-demethylation typically requires cofactors like NADPH in an appropriate buffer environment to maintain enzyme activity. Optimal conditions include controlled temperature and pH to enhance enzyme efficiency.
  • Industrial Production: In commercial settings, bioreactors are utilized to provide a conducive environment for enzyme-catalyzed reactions, optimizing yield and purity through precise control of reaction parameters .
Molecular Structure Analysis

Structure

O-Demethyl apixaban can be represented by its molecular formula C24H25N5O4C_{24}H_{25}N_{5}O_{4} with a molecular weight of approximately 459.49 g/mol. The structural formula features a complex arrangement typical of small-molecule inhibitors with multiple functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: 459.49 g/mol
  • CAS Number: 503612-76-8
  • Chemical Structure: The compound retains structural integrity similar to its parent compound with modifications that influence its interaction with biological targets .
Chemical Reactions Analysis

Reactions

O-Demethyl apixaban participates in various chemical reactions post-synthesis:

  • Oxidation: This involves adding oxygen to the molecule, often facilitated by cytochrome P450 enzymes.
  • Sulfation: This reaction adds sulfate groups to form metabolites like O-Demethyl apixaban sulfate, catalyzed by sulfotransferases such as SULT1A1 and SULT1A2.

Common Reagents and Conditions

  • Oxidation: Molecular oxygen and NADPH are typical reagents.
  • Sulfation: 3’-phosphoadenosine 5’-phosphosulfate (PAPS) serves as a sulfate donor.

Major Products Formed

The primary products include O-Demethyl apixaban sulfate, which represents a significant circulating metabolite in humans .

Mechanism of Action

Process

O-Demethyl apixaban acts as a competitive inhibitor of FXa, similar to its parent compound. The mechanism involves binding to the active site of FXa, thereby preventing its interaction with prothrombin and inhibiting thrombin generation.

Data

  • Pharmacokinetics: The pharmacokinetic profile mirrors that of apixaban, characterized by good oral bioavailability (approximately 50%) and low clearance rates.
  • Result of Action: Inhibition of FXa leads to reduced thrombin generation and prevention of clot formation, crucial for managing thromboembolic conditions .
Physical and Chemical Properties Analysis

Physical Properties

O-Demethyl apixaban is typically stable under physiological conditions but may exhibit variability based on environmental factors such as pH and temperature.

Chemical Properties

  • Solubility: It demonstrates good solubility in organic solvents but varies in aqueous environments.
  • Stability: The compound is stable under standard laboratory conditions but requires careful handling to avoid degradation through hydrolysis or oxidation .
Applications

O-Demethyl apixaban has several scientific applications:

  • Pharmacokinetics Studies: It is instrumental in studying the metabolism and pharmacokinetics of apixaban across different species.
  • Drug Interaction Studies: Researchers utilize it to explore potential interactions between apixaban and other drugs.
  • Toxicology Studies: It assists in assessing the safety profiles and potential adverse effects associated with apixaban therapy.
Introduction to O-Demethyl Apixaban

Structural and Functional Relationship to Apixaban

O-Demethyl apixaban arises from the oxidative cleavage of the 4-methoxyphenyl group at the P1 position of apixaban (molecular formula: C₂₅H₂₅N₅O₄; molecular weight: 459.5 g/mol) [1] [6]. This demethylation converts the methoxy (-OCH₃) moiety into a phenolic hydroxyl group (-OH), generating a structure with the molecular formula C₂₄H₂₃N₅O₄ (molecular weight: 445.5 g/mol). While this modification occurs at a key pharmacophore region, it fundamentally alters the molecule's binding affinity for factor Xa. Apixaban itself demonstrates exceptional potency against factor Xa, with an inhibitory constant (Ki) of 0.08 nM and over 30,000-fold selectivity versus other coagulation proteases [3]. In contrast, O-demethyl apixaban and its sulfate conjugate (O-demethyl apixaban sulfate) exhibit markedly reduced or negligible anticoagulant activity [3] [6]. This loss of function underscores the critical role of the intact 4-methoxyphenyl group in apixaban's molecular recognition within the factor Xa active site, likely through optimal hydrophobic and electronic interactions disrupted by demethylation.

Table 1: Structural and Functional Comparison of Apixaban and O-Demethyl Apixaban

PropertyApixabanO-Demethyl Apixaban
Molecular FormulaC₂₅H₂₅N₅O₄C₂₄H₂₃N₅O₄
Molecular Weight (g/mol)459.5445.5
Key P1 Substituent4-Methoxyphenyl4-Hydroxyphenyl
FXa Inhibitory Constant (Ki)0.08 nMNegligible/Inactive
Primary RoleActive AnticoagulantInactive Metabolite

Role as a Primary Metabolite in Apixaban Pharmacokinetics

O-Demethyl apixaban is a pivotal intermediate in apixaban's metabolic clearance. Its formation is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP3A4/5, with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 [4] [6]. This initial oxidative step is followed by rapid sulfation via sulfotransferases (SULTs, particularly SULT1A1), forming the major circulating metabolite in humans, O-demethyl apixaban sulfate (M1) [2]. This sulfate conjugate constitutes approximately 34% of total circulating drug-related material in human plasma at 24 hours post-dose, while apixaban itself accounts for about 61% [2]. In contrast, unconjugated O-demethyl apixaban is typically only a transient, minor intermediate detectable at early time points (e.g., 6 hours) [2] [4].

The elimination pathways for apixaban involve multiple routes, with O-demethyl apixaban sulfate playing a significant role in fecal excretion. After a single oral dose of [¹⁴C]apixaban to humans, approximately 56% of the dose was recovered in feces and 24.5-28.8% in urine [4] [6]. Crucially, ~50% of the recovered dose was unchanged apixaban, while metabolites (primarily O-demethyl apixaban sulfate) accounted for the remainder [4] [6]. Biliary excretion of O-demethyl apixaban sulfate contributes to its presence in feces, although direct intestinal excretion also occurs. Species differences are notable: while O-demethyl apixaban sulfate is a major human metabolite, rats exhibit minimal sulfation, with apixaban being the dominant circulating component (98%) [2] [5].

Table 2: Metabolic Pathways and Excretion of Apixaban and Metabolites

ParameterFindingSource
Major Human Circulating Metabolite (24h)O-Demethyl apixaban sulfate (34% of circulating components) vs. Apixaban (61%) [2]
Unconjugated O-Demethyl DetectionMinor component, transient (e.g., 6h post-dose) [2] [4]
Total Dose Excreted in Feces46.7-56.0% (half as parent, half as metabolites incl. O-demethyl sulfate) [4] [5] [6]
Total Dose Excreted in Urine24.5-28.8% (majority as parent) [4] [6]
Key SulfotransferaseSULT1A1 [2]
Species Contrast (Rat vs. Human)Rat plasma: Apixaban (98%), O-demethyl sulfate (1.8%); Human: Significant O-demethyl sulfate formation [2] [5]

Significance in Anticoagulant Drug Metabolism Research

O-Demethyl apixaban sulfate holds substantial scientific value beyond being a mere elimination product:

  • Surrogate Marker for CYP-Mediated Clearance: As the formation of the O-demethyl precursor is predominantly CYP-dependent (especially CYP3A4), quantification of O-demethyl apixaban sulfate in plasma or excreta serves as a functional indicator of apixaban's oxidative metabolic clearance in vivo [4] [6]. This is crucial for assessing potential drug-drug interactions (DDIs). For instance, co-administration with strong CYP3A4 and P-glycoprotein inhibitors like ketoconazole increases apixaban exposure (AUC) by 99% [6], implying a corresponding reduction in O-demethyl metabolite formation. Monitoring this metabolite provides a more direct measure of CYP metabolic impact than apixaban levels alone.

  • Model Substrate for Sulfotransferase (SULT) Phenotyping: The efficient sulfation of O-demethyl apixaban to form M1 makes it a valuable probe for studying human SULT enzymology. Research identified SULT1A1 as the primary enzyme responsible for this conjugation reaction [2]. This knowledge aids in predicting interindividual variability due to genetic polymorphisms in SULT1A1 and assessing potential interactions with drugs or natural compounds that inhibit SULT activity. The relatively high abundance of O-demethyl apixaban sulfate in circulation facilitates its analytical detection and characterization.

  • Insight into Species-Specific Metabolism: The marked difference in the abundance of O-demethyl apixaban sulfate between humans (high) and preclinical species like rats (very low) highlights the limitations of animal models in predicting human metabolite profiles [2] [5]. This reinforces the necessity of human ADME (Absorption, Distribution, Metabolism, Excretion) studies early in drug development to identify clinically relevant metabolites and assess potential safety concerns unique to humans, as per regulatory guidance (e.g., ICH M3(R2), FDA Metabolites in Safety Testing guidance).

Table 3: Research Significance of O-Demethyl Apixaban Sulfate

Research AreaSignificance of O-Demethyl Apixaban SulfateKey Finding/Application
Drug-Drug Interaction (DDI) AssessmentServes as marker for CYP3A4-mediated oxidative clearance of apixabanPredicts DDIs with CYP3A4 inducers/inhibitors [4] [6]
SULT Enzyme PhenotypingIdentified as specific substrate for SULT1A1Probe for SULT1A1 activity/polymorphisms [2]
Bioanalytical Method DevelopmentRequired reference standard for major circulating metaboliteEnables accurate PK assessment in humans [2] [4]
Species TranslationHighlights significant difference in sulfation capacity (Human >> Rat)Informs limitations of preclinical models [2] [5]

Properties

CAS Number

503612-76-8

Product Name

O-Demethyl apixaban

IUPAC Name

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)

InChI Key

HGHLWAZFIGRAOT-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O

Synonyms

4-Demethoxy-4-hydroxy apixaban

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.